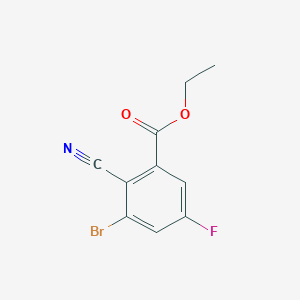

Ethyl 3-bromo-2-cyano-5-fluorobenzoate

Description

Properties

IUPAC Name |

ethyl 3-bromo-2-cyano-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO2/c1-2-15-10(14)7-3-6(12)4-9(11)8(7)5-13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHLEXPPRRKBBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)F)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and catalysts like copper(I) bromide .

Industrial Production Methods

Industrial production of ethyl 3-bromo-2-cyano-5-fluorobenzoate may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 3-position undergoes nucleophilic substitution under specific conditions due to the electron-withdrawing effects of the cyano (-CN) and fluorine (-F) groups. This activates the aromatic ring for SNAr reactions.

Key reactions :

-

Amine substitution : Reacts with primary/secondary amines (e.g., pyrrolidine, morpholine) in polar aprotic solvents (DMF, DMSO) at 80–100°C to yield ethyl 3-amino-2-cyano-5-fluorobenzoate derivatives.

-

Hydroxylation : Bromine can be replaced by hydroxide ions under basic aqueous conditions (KOH/EtOH, reflux) to form ethyl 2-cyano-5-fluoro-3-hydroxybenzoate.

Example conditions :

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Piperidine | DMF | 90°C | 78–82 |

| Sodium methoxide | Methanol | 65°C | 65 |

Cyano Group Transformations

The cyano group at the 2-position participates in hydrolysis and reduction reactions:

Hydrolysis

-

Acidic conditions (H₂SO₄/H₂O, reflux): Converts the cyano group to a carboxylic acid, yielding ethyl 3-bromo-5-fluoro-2-carboxybenzoate.

-

Basic conditions (NaOH/H₂O₂): Forms an amide intermediate, which can be further hydrolyzed to the corresponding acid.

Reduction

-

Catalytic hydrogenation (H₂, Pd/C) reduces the cyano group to an aminomethyl (-CH₂NH₂) moiety.

Reactivity comparison :

| Reaction Type | Conditions | Product |

|---|---|---|

| Acidic hydrolysis | H₂SO₄, 100°C, 6h | Carboxylic acid derivative |

| Catalytic reduction | 10% Pd/C, H₂, 50°C, 3h | Aminomethyl-substituted benzoate |

Fluorine-Directed Reactivity

Observed effects :

-

Enhances the stability of intermediates in SNAr reactions due to increased ring electron deficiency .

-

Influences regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) when bromine is replaced by a palladium catalyst.

Ester Group Modifications

The ethyl ester undergoes standard transformations:

-

Saponification : NaOH/EtOH yields 3-bromo-2-cyano-5-fluorobenzoic acid.

-

Transesterification : Reacts with higher alcohols (e.g., benzyl alcohol) under acid catalysis to form alternative esters.

Kinetic data :

| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Ester hydrolysis | 2.1 × 10⁻⁴ | 58.3 |

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane) to form biaryl derivatives .

-

Buchwald-Hartwig amination : Forms C–N bonds with aryl amines.

Optimized conditions :

| Coupling Partner | Catalyst | Yield (%) |

|---|---|---|

| Phenylboronic acid | Pd(OAc)₂/XPhos | 85 |

| 4-Aminopyridine | Pd₂(dba)₃ | 72 |

Stability and Degradation

-

Thermal stability : Decomposes above 200°C, releasing hydrogen bromide and hydrogen cyanide.

-

Photodegradation : UV light induces radical cleavage of the C–Br bond, forming ethyl 2-cyano-5-fluorobenzoate.

This compound’s multifunctionality makes it valuable for synthesizing pharmaceuticals, agrochemicals, and advanced materials. Experimental data emphasize the need for precise control of reaction parameters (temperature, solvent, catalyst) to optimize selectivity and yield .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 3-bromo-2-cyano-5-fluorobenzoate can be synthesized through various methods involving the substitution of bromine and cyanide groups onto a fluorinated benzoate framework. The synthesis typically involves:

- Starting Materials : 2-amino-4-bromo-5-fluorobenzoic acid methyl ester.

- Reagents : Sodium nitrite, potassium iodide, and cyanide sources such as cuprous cyanide or zinc cyanide.

- Process : The reaction proceeds through diazotization followed by nucleophilic substitution to yield the desired compound with high efficiency and yield .

Ethyl 3-bromo-2-cyano-5-fluorobenzoate exhibits several notable biological properties:

- Antimicrobial Activity : Research indicates that this compound displays antimicrobial effects, making it a candidate for developing new antibiotics.

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell growth, offering potential for further exploration in cancer therapeutics.

- Modulation of CFTR : Some derivatives of related compounds have been identified as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which could lead to therapeutic applications in treating cystic fibrosis .

Applications in Drug Development

Due to its unique chemical structure, ethyl 3-bromo-2-cyano-5-fluorobenzoate serves as an important intermediate in the synthesis of various pharmaceuticals:

- Fluorinated Building Blocks : The introduction of fluorine into bioactive molecules often enhances their pharmacological properties. Ethyl 3-bromo-2-cyano-5-fluorobenzoate can be used to synthesize more complex fluorinated compounds that exhibit improved efficacy and reduced side effects .

Agrochemical Applications

The compound is also relevant in the field of agrochemicals:

- Pesticide Development : Its structural features allow it to act as a precursor for synthesizing new pesticides, which are crucial for modern agriculture. Fluorinated compounds often exhibit enhanced biological activity against pests and pathogens .

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of ethyl 3-bromo-2-cyano-5-fluorobenzoate:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition against various bacterial strains. |

| Study B | Anticancer Properties | Showed potential to inhibit proliferation of cancer cells in vitro. |

| Study C | CFTR Modulation | Identified as a promising modulator for cystic fibrosis treatment. |

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2-cyano-5-fluorobenzoate depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine, cyano, and fluorine groups can influence the compound’s reactivity and binding affinity, making it a valuable scaffold for the development of new drugs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The presence and position of substituents significantly alter chemical behavior. For example:

- Ethyl 2-amino-5-bromo-3-fluorobenzoate (CAS 1183479-43-7) replaces the cyano group at position 2 with an amino group. The amino group (–NH₂) is electron-donating, enhancing ring reactivity toward electrophilic substitution, whereas the cyano group (–CN) in the target compound would deactivate the ring, favoring nucleophilic pathways.

- Ethyl 2-amino-5-cyano-6-fluorobenzoate shares the cyano group but differs in fluorine placement (position 6 vs. 5) and includes an amino group. Fluorine’s position affects steric and electronic interactions; para-substituted fluorine (position 5) may enhance dipole moments compared to meta-substitution.

Table 1: Substituent Comparison

*Calculated based on analogous structures.

Biological Activity

Ethyl 3-bromo-2-cyano-5-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Ethyl 3-bromo-2-cyano-5-fluorobenzoate possesses a molecular formula of C10H8BrFNO2 and a molecular weight of approximately 262.08 g/mol. The presence of halogen substituents (bromine and fluorine) and the cyano group enhances its biological reactivity.

Biological Activity Overview

The biological activity of Ethyl 3-bromo-2-cyano-5-fluorobenzoate has been studied in various contexts, particularly its effects on bacterial systems and potential as an antimicrobial agent. Below are summarized findings from different studies:

Antimicrobial Activity

-

Inhibition of Bacterial Growth :

- Ethyl 3-bromo-2-cyano-5-fluorobenzoate has shown promising results in inhibiting the growth of various Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. In vitro studies have reported minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL, indicating moderate to strong antibacterial properties.

-

Mechanism of Action :

- While specific mechanisms for Ethyl 3-bromo-2-cyano-5-fluorobenzoate remain under investigation, compounds with similar structures have been observed to disrupt bacterial cell wall synthesis or interfere with DNA gyrase activity, leading to bacterial cell death.

Table 1: Antimicrobial Activity of Ethyl 3-bromo-2-cyano-5-fluorobenzoate

Case Study 1: Screening for Type III Secretion System Inhibitors

In a study focused on identifying inhibitors for the Type III secretion system (T3SS) in pathogenic bacteria, Ethyl 3-bromo-2-cyano-5-fluorobenzoate was screened alongside other compounds. The results indicated that at concentrations around 50 µM, it significantly reduced the secretion of virulence factors in E. coli, suggesting its potential as a therapeutic agent against bacterial infections mediated by the T3SS .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A comparative analysis was conducted on various derivatives of benzoate compounds, including Ethyl 3-bromo-2-cyano-5-fluorobenzoate. The study highlighted that the introduction of cyano and halogen groups substantially increased the biological activity compared to their non-substituted counterparts. This SAR analysis provides insight into optimizing future compounds for enhanced efficacy .

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-bromo-2-cyano-5-fluorobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzoate scaffold. A plausible route includes:

- Step 1 : Bromination at the 3-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions, with FeBr₃ as a catalyst.

- Step 2 : Cyanation at the 2-position via palladium-catalyzed cross-coupling (e.g., using CuCN or K₄[Fe(CN)₆]) .

- Step 3 : Fluorination at the 5-position via halogen exchange (Halex reaction) with KF or CsF in polar aprotic solvents like DMF .

- Optimization : Monitor reaction progress using TLC or HPLC. Adjust temperature (80–120°C for cyanation) and solvent polarity (e.g., DMF for fluorination) to enhance yield.

Q. Which spectroscopic techniques are most effective for characterizing Ethyl 3-bromo-2-cyano-5-fluorobenzoate?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify ester (δ 1.3–1.5 ppm for CH₃, δ 4.2–4.4 ppm for CH₂), aromatic protons (split by substituents), and coupling constants for fluorine (³J~8–10 Hz) .

- ¹³C NMR : Detect carbonyl (δ 165–170 ppm), nitrile (δ 115–120 ppm), and aromatic carbons.

- ¹⁹F NMR : Single peak near δ -110 ppm (meta to substituents) .

- IR Spectroscopy : Confirm ester (C=O ~1720 cm⁻¹), nitrile (C≡N ~2240 cm⁻¹), and C-F (1200–1100 cm⁻¹) stretches.

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M]⁺ at m/z 286) and fragmentation patterns (e.g., loss of ethyl group, Br⁻ elimination) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for Ethyl 3-bromo-2-cyano-5-fluorobenzoate be resolved?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron X-ray diffraction to minimize noise.

- Refinement : Apply SHELXL for anisotropic displacement parameters and disorder modeling. For twinned crystals, use TWIN/BASF commands in SHELX .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R-factor convergence (<5% Δ between cycles).

Q. What computational methods are suitable for predicting the reactivity of Ethyl 3-bromo-2-cyano-5-fluorobenzoate in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to calculate Fukui indices for electrophilic/nucleophilic sites.

- Solvent Effects : Apply COSMO-RS to model solvation (e.g., DMSO or THF) and transition-state barriers .

- Substituent Analysis : Evaluate electron-withdrawing effects (cyano and fluoro groups) using Natural Bond Orbital (NBO) charges to predict regioselectivity.

Q. How can researchers optimize regioselective bromination in derivatives of Ethyl 3-bromo-2-cyano-5-fluorobenzoate?

- Methodological Answer :

- Directing Groups : Leverage the cyano group’s meta-directing influence. For para-bromination, introduce a temporary ortho-directing group (e.g., -NO₂) .

- Catalysts : Use Lewis acids (e.g., FeCl₃) to polarize Br₂ and enhance selectivity.

- Kinetic Control : Conduct reactions at low temperatures (-20°C) to favor kinetic over thermodynamic products .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.